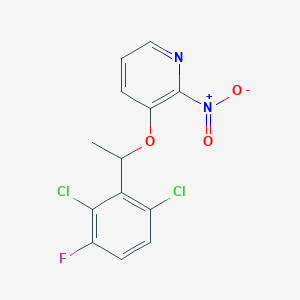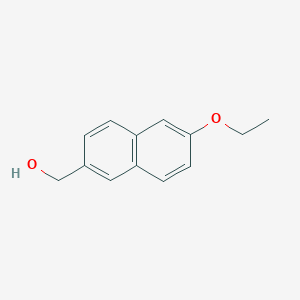
5-(Tetradecanoylamino)fluorescein, for fluorescence*
Vue d'ensemble
Description
5-(Tetradecanoylamino)fluorescein is a fluorescent compound widely used in various scientific fields due to its unique optical properties. It is a derivative of fluorescein, modified with a tetradecanoyl group to enhance its hydrophobicity and fluorescence characteristics. This compound is particularly valuable in fluorescence microscopy, flow cytometry, and other fluorescence-based assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Tetradecanoylamino)fluorescein typically involves the acylation of fluorescein with tetradecanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include anhydrous solvents and a controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of 5-(Tetradecanoylamino)fluorescein follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve the desired product quality. The compound is then subjected to quality control tests to ensure it meets the required specifications for fluorescence assays .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Tetradecanoylamino)fluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can modify the functional groups attached to the fluorescein core.
Substitution: The tetradecanoyl group can be substituted with other acyl groups to alter the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acyl chlorides and anhydrides are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while substitution reactions can yield various acylated fluorescein derivatives .
Applications De Recherche Scientifique
5-(Tetradecanoylamino)fluorescein has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays to detect and quantify specific molecules.
Biology: Employed in fluorescence microscopy to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays to detect biomarkers and monitor disease progression.
Industry: Applied in quality control processes to ensure the purity and consistency of products.
Mécanisme D'action
The mechanism of action of 5-(Tetradecanoylamino)fluorescein involves its ability to absorb light at a specific wavelength and emit fluorescence. The tetradecanoyl group enhances the compound’s hydrophobicity, allowing it to interact with lipid membranes and other hydrophobic environments. This interaction increases the compound’s fluorescence intensity, making it a valuable tool in various assays .
Comparaison Avec Des Composés Similaires
Fluorescein: The parent compound, widely used in various fluorescence applications.
Rhodamine: Another fluorescent dye with different spectral properties.
Cyanine Dyes: A class of fluorescent dyes with varying hydrophobicity and fluorescence characteristics.
Uniqueness: 5-(Tetradecanoylamino)fluorescein is unique due to its enhanced hydrophobicity and fluorescence intensity, making it particularly useful in applications requiring high sensitivity and specificity. Its ability to interact with lipid membranes sets it apart from other fluorescent dyes .
Propriétés
IUPAC Name |
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)tetradecanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-32(38)35-23-14-17-27-26(20-23)33(39)41-34(27)28-18-15-24(36)21-30(28)40-31-22-25(37)16-19-29(31)34/h14-22,36-37H,2-13H2,1H3,(H,35,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNABCGLXCZJHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3s-trans)-3-[(t-Butyloxycarbonyl)amino]-4-methyl-2-oxo-1-(phenylmethoxy)azetidine](/img/structure/B3282762.png)

![[(2-Bromo-benzyl)-methyl-amino]-acetic acid](/img/structure/B3282777.png)





![1-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B3282816.png)

![benzyl(triphenyl)phosphanium;4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxyphenyl)propan-2-yl]phenolate](/img/structure/B3282829.png)
![Silanamine, 1,1,1-trichloro-N,N-bis[tris(1-methylethoxy)silyl]-](/img/structure/B3282840.png)

